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molecular formula C8H17NO4 B8763933 Methyl 3-(bis(2-hydroxyethyl)amino)propanoate

Methyl 3-(bis(2-hydroxyethyl)amino)propanoate

Cat. No. B8763933
M. Wt: 191.22 g/mol
InChI Key: PDLCQBOPNILNFH-UHFFFAOYSA-N
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Patent
US05023283

Procedure details

A mixture of 10.5 grams of diethanolamine and 17.2 grams of methyl acrylate is heated under reflux for 24 hours. The excess methyl acrylate is removed under reduced pressure and the residue is purified using flash chromatography to afford the title compound as a thick oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>>[CH3:13][O:12][C:8]([CH2:9][CH2:10][N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])=[O:11]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The excess methyl acrylate is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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